molecular formula C17H22N2O6S2 B2402078 N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 867042-58-8

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2402078
CAS No.: 867042-58-8
M. Wt: 414.49
InChI Key: JWKQCXUQBYNAAQ-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a hydroxyethyl group, a methoxy group, and a sulfonylamino group

Preparation Methods

The synthesis of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves multiple stepsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving enzyme inhibition or protein interactionsIn industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl and sulfonylamino groups play a crucial role in its binding to target molecules, leading to the modulation of biological activities. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(2-hydroxyethyl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with similar compounds such as N-[(2-fluorophenyl)methyl]-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(4-methylphenyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide and 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of hydroxyethyl, methoxy, and sulfonylamino groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-13-4-6-14(7-5-13)27(23,24)19(2)16-12-15(8-9-17(16)25-3)26(21,22)18-10-11-20/h4-9,12,18,20H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQCXUQBYNAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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